![molecular formula C7H14N2O2S B2930505 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole CAS No. 1547035-16-4](/img/structure/B2930505.png)

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

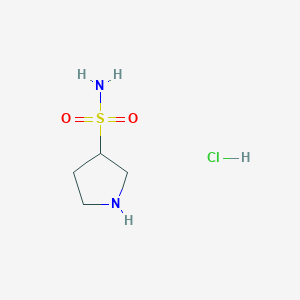

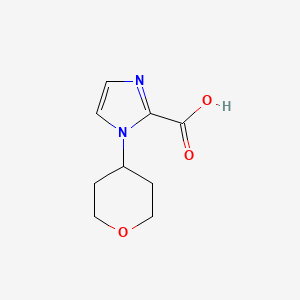

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C7H14N2O2S . It is a derivative of octahydropyrrolo[3,4-b]pyrrole, a class of compounds that are part of the larger family of pyrroles . Pyrroles are nitrogen-containing heterocycles and are key structural units in many bioactive molecules .

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-b]pyrroles has been achieved through various methods. One approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . Other methods for the synthesis of pyrroles include the Paal-Knorr pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis .Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a methanesulfonyl group, which is a sulfur-containing functional group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines showcases the utility of sulfonyl compounds in achieving high yields and stereoselectivities through 5-endo-trig cyclisation reactions, indicating a method for developing complex organic molecules with precise configurations (Craig et al., 2000).

- Investigations into the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride highlight the potential for activating hydroxyl groups towards nucleophilic substitution, providing a pathway to various functional derivatives (Khoroshunova et al., 2021).

Semiconducting Materials

- The oxidation of pyrrole with p-benzoquinone in the presence of methanesulfonic acid leads to the formation of organic semiconducting materials. This process underlines the role of methanesulfonic acid in facilitating redox interactions, producing materials with potential applications in electrorheology (Stejskal et al., 2018).

Molecular Structure Studies

- The synthesis and crystal structure analysis of calix[4]pyrroles substituted with hydroxylphenyl groups in the presence of methanesulfonic acid as a catalyst demonstrates the impact of this acid on directing the condensation reactions and the formation of complex molecular architectures (Han et al., 2013).

- A study on the methanesulfonyl-polarized halogen bonding in an arylethynyl anion receptor emphasizes the significance of methanesulfonyl withdrawing groups in enhancing the binding capabilities of the receptor, indicating applications in anion recognition and sensing technologies (Lohrman et al., 2019).

Zukünftige Richtungen

The future directions for research on 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZHTHMVWASTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2CCNC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)